

6-Methoxykaempferol 3-O-rutinoside: A Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: 6-Methoxykaempferol 3-O-rutinoside

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Introduction

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside that has garnered interest in pharmacological research for its potential therapeutic applications. As a derivative of kaempferol, it belongs to a class of compounds widely recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of **6-Methoxykaempferol 3-O-rutinoside** and its closely related analogs, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the molecular pathways involved.

A notable scarcity of specific quantitative data for **6-Methoxykaempferol 3-O-rutinoside** exists in current literature. Consequently, for comparative and illustrative purposes, this guide incorporates data from its more extensively studied parent compound, kaempferol-3-O-rutinoside, and its aglycone, kaempferol. Researchers are advised to consider these as related but distinct molecular entities.

Core Biological Activities: Quantitative Data

The biological efficacy of **6-Methoxykaempferol 3-O-rutinoside** and its analogs has been quantified across various in vitro and in vivo models. The following tables summarize the key

findings.

Table 1: Anti-inflammatory Activity

Compound	Model System	Parameter Measured	Concentration / Dose	Result	Reference
Kaempferol-3-O- β -rutinoside	LPS-stimulated RAW 264.7 macrophages	Nitric Oxide (NO) Production	Dose-dependent	IC ₅₀ : ~260 μ M	[1]
Kaempferol-3-O- β -rutinoside	LPS-stimulated RAW 264.7 macrophages	TNF- α Expression	Up to 300 μ M	Significant downregulation	[1]
Kaempferol-3-O- β -rutinoside	LPS-stimulated RAW 264.7 macrophages	IL-6 Expression	Up to 300 μ M	Significant downregulation	[1]
6-Methoxykaempferol 3-O-rutinoside	LPS-induced fever model (mice)	Rectal Temperature	Not specified	Significant reduction	[2]

Table 2: Antioxidant Activity

Compound	Assay	Key Parameter	Result (IC ₅₀)	Reference
Kaempferol	DPPH Radical Scavenging	IC ₅₀	< 100 µM (Strong activity)	[3]
Kaempferol	ABTS Radical Scavenging	IC ₅₀	< 100 µM (Strong activity)	[3]
Kaempferol-3-O-rutinoside	DPPH Radical Scavenging	IC ₅₀	> 100 µM (Weak activity)	[3]
Kaempferol-3-O-rutinoside	ABTS Radical Scavenging	IC ₅₀	> 100 µM (Weak activity)	[3]
Kaempferol-3-O-glucoside	DPPH Radical Scavenging	IC ₅₀	13.41 ± 0.64 µg/mL	[4]

Table 3: Anticancer Activity

Compound	Cell Line	Activity	Result (IC ₅₀)	Reference
Kaempferol	HepG2 (Human Hepatoma)	Anti-proliferation	30.92 μ M	[3]
Kaempferol	CT26 (Mouse Colon Cancer)	Anti-proliferation	88.02 μ M	[3]
Kaempferol	B16F1 (Mouse Melanoma)	Anti-proliferation	70.67 μ M	[3]
6-Methoxykaempferol	DLD-1 (Human Colon Adenocarcinoma)	Anti-proliferation	101.8 μ M	[5]
6-Methoxykaempferol	A549 (Human Lung Carcinoma)	Anti-proliferation	125.1 μ M	[5]
6-Methoxykaempferol	MCF-7 (Human Breast Adenocarcinoma)	Anti-proliferation	> 200 μ M	[5]
Kaempferol-3-O-rutinoside	A549 (Human Lung Carcinoma)	Apoptosis Induction	Not specified	[1]

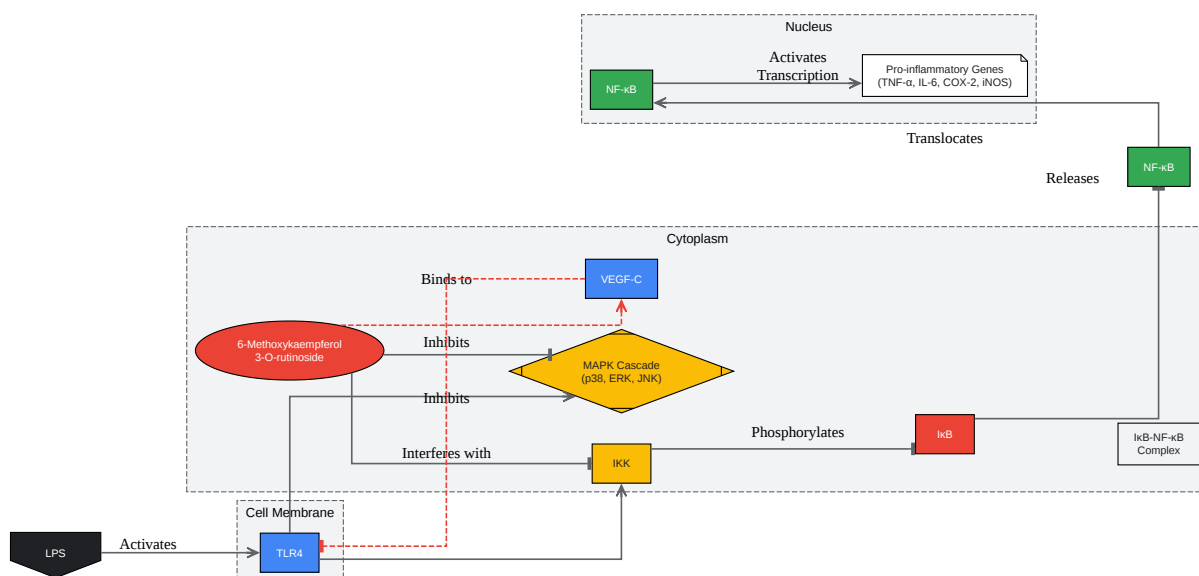
Signaling Pathways and Mechanisms of Action

6-Methoxykaempferol 3-O-rutinoside exerts its biological effects by modulating several key signaling pathways. Its anti-inflammatory action is primarily linked to the inhibition of the NF- κ B and MAPK pathways, while its anticancer effects appear to involve the induction of apoptosis via calcium signaling.

Anti-inflammatory Signaling

The compound has been shown to interfere with the canonical inflammatory cascade initiated by stimuli such as lipopolysaccharide (LPS). It suppresses the phosphorylation of key proteins in the MAPK pathway (p38, ERK, JNK) and inhibits the nuclear translocation of NF- κ B, a critical

transcription factor for pro-inflammatory cytokines like TNF- α and IL-6.[1] A unique proposed mechanism involves direct binding to Vascular Endothelial Growth Factor C (VEGF-C), which then interferes with the TLR4-NF- κ B pathway.[2]

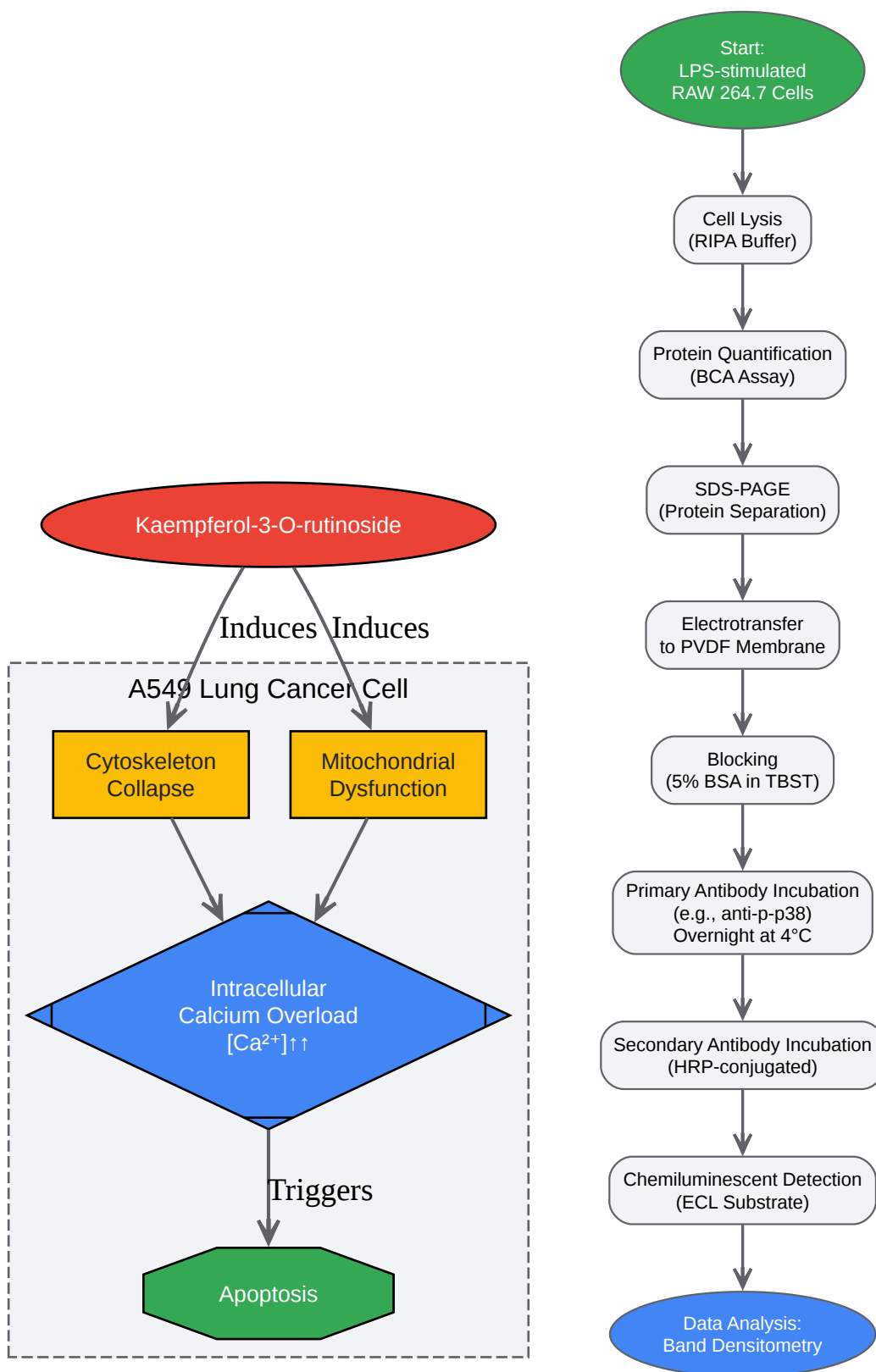


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Caption: Inhibition of LPS-induced NF- κ B and MAPK signaling pathways.

Anticancer Signaling

In lung adenocarcinoma (A549) cells, kaempferol-3-O-rutinoside has been shown to induce apoptosis by disrupting calcium homeostasis.^[1] The mechanism involves triggering cytoskeleton collapse and mitochondrial dysfunction, which leads to a significant increase in intracellular calcium levels (calcium overload). This cascade ultimately activates the apoptotic machinery.



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